



# Measuring the Rheological Effects of Aerosil R 805: Application Notes and Protocols

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Compound of Interest				
Compound Name:	Aerosil R 805			
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to characterizing the rheological properties of formulations containing Aerosil® R 805, a hydrophobic fumed silica. The following protocols are designed to ensure accurate and reproducible measurements of viscosity, yield stress, and thixotropy, which are critical parameters for product performance and stability in various applications, including pharmaceuticals, coatings, and personal care products.

Aerosil® R 805 is a fumed silica that has been aftertreated with an organosilane.[1][2][3] It is an effective rheology control additive in complex liquid systems.[2][3][4] This hydrophobic fumed silica is utilized for thickening and imparting thixotropy to polar emollients and natural triglycerides.[5][6] Furthermore, it aids in the stability and anti-settling of particles in liquid formulations.[5][6] The thickening and thixotropic effects are attributed to the formation of a three-dimensional network of Aerosil® particles within the system.[7]

## **Key Rheological Parameters**

Understanding the following rheological parameters is essential for characterizing the behavior of formulations containing Aerosil® R 805:

 Viscosity: A measure of a fluid's resistance to flow. Formulations with Aerosil® R 805 typically exhibit non-Newtonian, shear-thinning behavior, where viscosity decreases with increasing shear rate.[8][9]



- Yield Stress: The minimum shear stress required to initiate flow. This property is crucial for preventing settling of suspended particles and maintaining the shape of a product.
- Thixotropy: A time-dependent shear thinning property. Thixotropic fluids exhibit a decrease in viscosity under shear, which then recovers over time when the shear is removed.[10] This is advantageous for applications requiring easy dispensing followed by structural recovery.

### **Experimental Setup and Equipment**

A rotational rheometer is required for accurate measurement of the rheological properties of Aerosil® R 805 formulations.

Table 1: Recommended Equipment and Geometries

Equipment/Geometry	Specification	Rationale
Rotational Rheometer	Controlled-stress or controlled- rate capabilities	Allows for a wide range of rheological tests.
Cone and Plate Geometry	35 mm diameter, 2° cone angle	Ensures a constant shear rate across the sample, suitable for a wide range of viscosities.[8]
Parallel Plate Geometry	20-40 mm diameter	Can be used as an alternative, especially for highly viscous samples or dispersions with larger particles.
Temperature Control Unit	Peltier or circulating fluid bath	Maintains a constant and uniform sample temperature, as viscosity is highly temperature-dependent. A typical testing temperature is 25.0 ± 0.05°C.[8]

# **Experimental Protocols Sample Preparation**





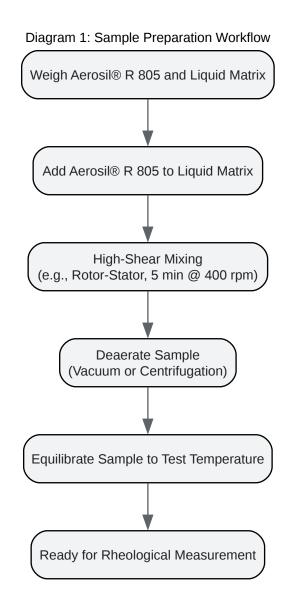


Consistent sample preparation is critical for obtaining reproducible rheological data.

#### Protocol 1: Dispersion of Aerosil® R 805

- Dispersion: Add the desired concentration of Aerosil® R 805 to the liquid matrix. The
  recommended addition level is typically between 1.0 2.0% based on the total formulation
  weight.[1]
- Mixing: Disperse the Aerosil® R 805 using a high-shear mixer, such as a rotor-stator homogenizer or a dissolver.[9][11] A typical starting point is mixing for five minutes at 400 rpm.[8][12] The goal is to break down the agglomerates of the fumed silica.[9]
- Deaeration: After mixing, remove any entrapped air bubbles by placing the sample under vacuum or by gentle centrifugation.[11][12]
- Equilibration: Allow the sample to rest and equilibrate to the test temperature for a defined period before measurement to ensure a consistent structural state. The influence of storage time can affect the rheological properties.[12]





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Diagram 1: Sample Preparation Workflow

#### **Viscosity Measurement (Flow Curve)**

This test determines the relationship between viscosity and shear rate.

Protocol 2: Viscosity Curve Measurement



- Sample Loading: Carefully load the sample onto the rheometer plate, ensuring no air bubbles are trapped.
- Geometry Gap: Set the appropriate gap for the chosen geometry (e.g., for a 2° cone, the gap is typically set automatically).
- Equilibration: Allow the sample to equilibrate at the set temperature (e.g., 25°C) for at least 5 minutes.
- Shear Rate Ramp: Apply a controlled shear rate ramp, typically from a low shear rate (e.g., 0.01 s<sup>-1</sup>) to a high shear rate (e.g., 100 s<sup>-1</sup>), and then back down to the low shear rate. This will reveal the shear-thinning behavior and any hysteresis.
- Data Collection: Record the viscosity as a function of the shear rate.

Table 2: Typical Parameters for Viscosity Measurement

Parameter	Value
Temperature	25.0 ± 0.05°C[8]
Shear Rate Range	0.01 - 100 s <sup>-1</sup>
Measurement Points	10 points per decade
Mode	Logarithmic ramp

#### **Yield Stress Determination**

The yield stress can be determined using several methods. An oscillatory amplitude sweep is a common and reliable technique.

Protocol 3: Oscillatory Amplitude Sweep for Yield Stress

- Sample Loading and Equilibration: Follow steps 1-3 from Protocol 2.
- Test Parameters: Set a constant frequency (e.g., 1 Hz or 10 rad/s).[8]



- Strain/Stress Ramp: Apply an increasing oscillatory strain or stress, from a very low value (within the linear viscoelastic region, LVER) to a high value that will break down the structure.
- Data Analysis: The yield stress is often identified as the stress at which the storage modulus (G') begins to deviate significantly from its linear plateau, or at the crossover point where G' equals the loss modulus (G").

Diagram 2: Yield Stress Determination via Amplitude Sweep Load and Equilibrate Sample Set Constant Frequency (e.g., 1 Hz) Apply Increasing Oscillatory Strain/Stress Record Storage (G') and Loss (G") Moduli Identify Linear Viscoelastic Region (LVER) Determine Yield Stress at LVER Limit/G'-G" Crossover

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Diagram 2: Yield Stress Determination via Amplitude Sweep

### **Thixotropy Evaluation (3-Step Test)**

A three-step shear rate test is a standard method to quantify the thixotropic behavior of a formulation.

Protocol 4: Thixotropy Loop Test

- Sample Loading and Equilibration: Follow steps 1-3 from Protocol 2.
- Step 1: Rest (Low Shear): Apply a very low shear rate (e.g., 0.1 s<sup>-1</sup>) for a set duration (e.g., 60 seconds) to measure the initial viscosity.
- Step 2: High Shear: Apply a high shear rate (e.g., 100 s<sup>-1</sup>) for a set duration (e.g., 60 seconds) to break down the internal structure.
- Step 3: Recovery (Low Shear): Immediately return to the low shear rate from Step 1 (e.g., 0.1 s<sup>-1</sup>) and monitor the viscosity recovery over time (e.g., 300 seconds).
- Data Analysis: Plot viscosity versus time. The rate and extent of viscosity recovery in Step 3
  indicate the thixotropic nature of the sample.

Table 3: Example Parameters for Thixotropy Test

Step	Shear Rate (s <sup>-1</sup> )	Duration (s)	Purpose
1	0.1	60	Measure initial structure
2	100	60	Structure breakdown
3	0.1	300	Measure structure recovery

#### **Data Presentation**

The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison between different formulations.



Table 4: Example Data Summary for Aerosil® R 805 Formulations

Formulation	Concentration of Aerosil® R 805 (%)	Viscosity at 1 s <sup>-1</sup> (Pa⋅s)	Yield Stress (Pa)	Thixotropic Recovery (%)
Α	1.0			
В	1.5	_		
С	2.0	_		

Thixotropic recovery can be calculated as (Viscosity at end of Step 3 / Viscosity at end of Step 1) \* 100.

## **Concluding Remarks**

The rheological properties of formulations containing Aerosil® R 805 are highly dependent on factors such as its concentration, the polarity of the liquid medium, and the dispersion method. [7][8] By following these standardized protocols, researchers can obtain reliable and comparable data to optimize their formulations for desired performance characteristics. It is recommended to perform all measurements in triplicate to ensure statistical validity.

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